molecular formula C27H25NO5S B281534 N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide

N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide

Cat. No.: B281534
M. Wt: 475.6 g/mol
InChI Key: WUDYUYLVNICQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, an ethoxyphenyl group, and a dibenzofuran moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This core is then functionalized with the sulfonyl and ethoxyphenyl groups through a series of reactions, including sulfonation and etherification. The final step involves the coupling of the functionalized dibenzofuran with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Ethoxyphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)benzamide is unique due to its specific combination of functional groups and its dibenzofuran core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential therapeutic benefits.

Properties

Molecular Formula

C27H25NO5S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO5S/c1-2-32-21-13-15-22(16-14-21)34(30,31)28(27(29)19-8-4-3-5-9-19)20-12-17-26-24(18-20)23-10-6-7-11-25(23)33-26/h3-5,8-9,12-18H,2,6-7,10-11H2,1H3

InChI Key

WUDYUYLVNICQIS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.